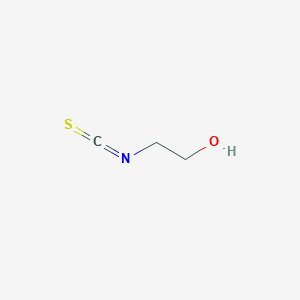

2-Isothiocyanatoethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanatoethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c5-2-1-4-3-6/h5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHLISBAOFHRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617943 | |

| Record name | 2-Isothiocyanatoethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84381-52-2 | |

| Record name | 2-Isothiocyanatoethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Isothiocyanate Functional Group: Academic Significance and Reactivity Principles

The isothiocyanate group, with its characteristic R−N=C=S structure, is a cornerstone of synthetic and biological chemistry. wikipedia.org Isothiocyanates are isomers of thiocyanates (R−S−C≡N) and are generally the more common and stable of the two. wikipedia.org Many isothiocyanates are naturally occurring, famously found in cruciferous vegetables like broccoli and cabbage, where they are generated from the enzymatic conversion of glucosinolates. wikipedia.org

The reactivity of the isothiocyanate group is dominated by the electrophilic nature of the central carbon atom, making it susceptible to attack by nucleophiles. This reactivity is fundamental to its utility in organic synthesis. For instance, isothiocyanates readily react with primary amines to form thiourea (B124793) derivatives, a reaction that is crucial in the construction of various heterocyclic compounds and biologically active molecules. arkat-usa.org The reaction with alcohols can lead to the formation of thiocarbamates. The versatility of the isothiocyanate group has also been harnessed in applications such as the Edman degradation for sequencing amino acids in peptides. chemrxiv.org

Overview of 2 Isothiocyanatoethan 1 Ol: a Focus on Research Trajectories

2-Isothiocyanatoethan-1-ol, also known as 2-hydroxyethyl isothiocyanate, is a clear to yellowish liquid at room temperature. Its synthesis is commonly achieved through the reaction of 2-aminoethanol with a thiocarbonylating agent like thiophosgene (B130339) or by the decomposition of a dithiocarbamate (B8719985) salt derived from 2-aminoethanol. organic-chemistry.orgorganic-chemistry.org

| Property | Value |

| Molecular Formula | C₃H₅NOS |

| Molecular Weight | 103.14 g/mol |

| Appearance | Clear to yellowish liquid |

| Boiling Point | Approx. 114 °C at 10 mmHg |

| Solubility | Soluble in polar organic solvents |

The research trajectory of this compound is largely driven by its bifunctional nature. The presence of both a nucleophile-reactive isothiocyanate group and a hydroxyl group that can undergo various transformations (e.g., esterification, etherification, oxidation) makes it a highly versatile building block in synthetic chemistry.

Interdisciplinary Relevance in Organic Synthesis, Materials Science, and Chemical Biology

Established Reaction Pathways for Isothiocyanate Formation

Traditional methods for synthesizing isothiocyanates often rely on the transformation of primary amines. These well-established routes provide reliable access to a wide range of isothiocyanate structures.

Transformations from Primary Amines and Carbon Disulfide

A cornerstone of isothiocyanate synthesis is the reaction of primary amines with carbon disulfide. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through the in situ formation of a dithiocarbamate (B8719985) salt, typically in the presence of a base like triethylamine (B128534). organic-chemistry.orgacs.org The dithiocarbamate intermediate is then subjected to decomposition to yield the desired isothiocyanate. nih.gov This method is widely applicable to both alkyl and aryl amines. organic-chemistry.orgorganic-chemistry.org While effective, this approach can sometimes be hindered by the need for harsh reagents to promote the decomposition of the dithiocarbamate salt. acs.org

Tosyl Chloride Mediated Decomposition of Dithiocarbamate Salts

To address the limitations of earlier methods, the use of tosyl chloride as a mild and efficient reagent for the decomposition of in situ generated dithiocarbamate salts has been developed. organic-chemistry.orgacs.orgnih.gov This protocol offers a facile and general route to isothiocyanates from both alkyl and aryl primary amines. organic-chemistry.orgnih.govsigmaaldrich.com The reaction is typically carried out by treating the amine with carbon disulfide and triethylamine to form the dithiocarbamate salt, which is then decomposed with tosyl chloride. organic-chemistry.orgacs.orgnih.gov This method has been successfully used to prepare numerous alkyl- and arylisothiocyanates in moderate to excellent yields. acs.orgnih.govsigmaaldrich.com The reaction conditions are generally mild, and the process is often complete within a short timeframe. organic-chemistry.org For instance, the synthesis of gelators has been achieved by treating purified (+)-dehydroabietylamine with carbon disulfide and triethylamine, followed by reaction with tosyl chloride to yield the corresponding isothiocyanate. researchgate.nettaylorandfrancis.com

Table 1: Synthesis of Phenethyl Isothiocyanate Mediated by Various Reagents nih.gov

| Entry | Reagent | Yield (%) |

| 1 | Acetyl chloride (AcCl) | 94 |

| 2 | Tosyl chloride (TsCl) | 70 |

| 3 | Dimethyldichlorosilane (SiMe2Cl2) | 79 |

| 4 | Benzoyl chloride (BzCl) | 42 |

| 5 | Sulfonyl chloride (SO2Cl2) | 80 |

Development of Novel and Catalytic Synthetic Approaches

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for isothiocyanate synthesis. These include one-pot multicomponent reactions and the application of phase transfer catalysis.

Application of Phase Transfer Catalysis (e.g., Triton-B)

Phase transfer catalysis (PTC) provides an attractive alternative for the synthesis of isothiocyanates, particularly acyl isothiocyanates. tandfonline.comtandfonline.comdntb.gov.ua This technique facilitates reactions between reactants in different phases, often leading to milder reaction conditions and improved yields. tandfonline.com For instance, acyl isothiocyanates can be prepared by reacting an acyl chloride with potassium thiocyanate (B1210189) in a benzene/water system using a phase transfer catalyst like tetrabutylammonium (B224687) bromide. tandfonline.com A novel and facile method for synthesizing isothiocyanates from cyclic and acyclic amines and carbon disulfide in a non-aqueous medium has been reported using Triton-B as a catalyst, offering excellent yields. researchgate.net

Strategies for Functional Group Interconversion and Precursor Utilization

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. ub.edufiveable.meimperial.ac.ukyoutube.com In the context of this compound synthesis, FGI strategies can be employed to introduce the required hydroxyl and isothiocyanate functionalities from various precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

In the ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the hydroxyl group (HO-CH₂-) are expected to appear in the chemical shift range of 3.5-5.5 ppm. oregonstate.edumsu.edu The protons on the carbon adjacent to the isothiocyanate group (-CH₂-NCS) would likely resonate in a similar or slightly downfield region due to the electronegativity of the nitrogen atom. The hydroxyl proton (-OH) typically presents as a broad signal, the position of which can vary depending on concentration, solvent, and temperature due to hydrogen bonding. msu.edulibretexts.org

The ¹³C NMR spectrum provides complementary information. The carbon atom bonded to the hydroxyl group is anticipated to have a chemical shift in the range of 50-80 ppm. oregonstate.edulibretexts.org The carbon of the isothiocyanate group (-N=C=S) is characteristically found further downfield, often in the range of 120-140 ppm, although this can sometimes be a broad and weak signal. glaserchemgroup.com The methylene (B1212753) carbon adjacent to the isothiocyanate group would fall within the typical range for alkyl carbons, but deshielded by the adjacent nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| HO-C H₂- | 3.5 - 5.5 | 50 - 80 |

| -C H₂-NCS | ~3.0 - 4.5 | ~40 - 60 |

| -N=C =S | N/A | 120 - 140 |

| HO - | Variable (broad) | N/A |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A COSY spectrum of this compound would show a cross-peak between the signals of the two methylene groups (HO-CH₂-CH₂ -NCS), confirming their through-bond coupling. youtube.comyoutube.com This provides direct evidence of the ethan-1-ol backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, the HSQC spectrum would show a correlation between the proton signal of the HO-CH₂- group and its corresponding carbon signal, and another correlation for the -CH₂-NCS group. This allows for the definitive assignment of which proton signal belongs to which carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edulibretexts.org In the case of this compound, an HMBC experiment would be crucial to confirm the placement of the isothiocyanate group. For instance, a correlation would be expected between the protons of the HO-CH₂- group and the carbon of the adjacent -CH₂-NCS group, and also between the protons of the -CH₂-NCS group and the carbon of the isothiocyanate group (-N=C=S). glaserchemgroup.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : While COSY shows through-bond correlations, NOESY reveals through-space proximity of nuclei. For a small molecule like this compound, NOESY can help to understand its preferred conformation in solution.

While less common, isotopic NMR can provide specific insights. ¹⁷O NMR, despite the low natural abundance of the ¹⁷O isotope (0.037%), can be used to study the oxygen environment. rsc.orgresearchgate.net For this compound, ¹⁷O NMR could provide information about the electronic environment and hydrogen bonding of the hydroxyl group. nih.govnih.gov However, due to the low sensitivity, ¹⁷O enrichment of the sample would likely be necessary for a successful experiment. rsc.orgchemrxiv.org Similarly, ¹⁵N NMR could be used to probe the nitrogen atom of the isothiocyanate group, with expected chemical shifts for isothiocyanates being significantly different from those of thiocyanates. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. libretexts.orglibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretch : Absorption bands in the region of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the ethyl group. libretexts.orglumenlearning.com

N=C=S Stretch : The isothiocyanate group (-N=C=S) gives rise to a very strong and characteristic sharp absorption band, typically in the range of 2000-2200 cm⁻¹. This intense band is a key diagnostic feature for the presence of the isothiocyanate functionality.

C-O Stretch : A C-O stretching vibration for the primary alcohol is expected to appear in the region of 1000-1075 cm⁻¹. docbrown.info

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Alcohol (C-O) | C-O Stretch | 1000 - 1075 | Strong |

Raman spectroscopy provides complementary information to FT-IR. nih.gov While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov The isothiocyanate group, with its polarizable double bonds, is expected to give a strong signal in the Raman spectrum, corresponding to its symmetric stretching vibration.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface. This technique could be particularly useful for studying the interaction of this compound with metal surfaces or for detecting it at very low concentrations. The orientation of the molecule on the surface can also be inferred from the enhancement of specific vibrational modes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, electron ionization (EI) would lead to the formation of a molecular ion ([M]•+), which then undergoes characteristic fragmentation.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of the molecular formula (C₃H₅NOS).

The fragmentation of this compound is predicted to follow pathways characteristic of both alcohols and isothiocyanates. The molecular ion may be weak or absent in the spectrum, which is common for primary alcohols. docbrown.infodocbrown.info Key fragmentation pathways would include:

α-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. docbrown.info For this compound, this would result in the loss of the •CH₂NCS radical, leading to a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. This peak is often the base peak for primary alcohols.

Loss of Water: Dehydration is another characteristic fragmentation of alcohols, leading to a peak at M-18. docbrown.info

Cleavage related to the isothiocyanate group: The isothiocyanate group can also direct fragmentation. The cleavage of the C-S bond or the C-N bond can lead to characteristic ions. For instance, a fragment corresponding to [CH₂CH₂OH]⁺ (m/z 45) could be observed.

A predicted fragmentation pattern for this compound is summarized in the table below.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 103 | [C₃H₅NOS]•⁺ | Molecular Ion |

| 85 | [C₃H₃NS]•⁺ | Loss of H₂O |

| 72 | [C₂H₂NS]⁺ | Loss of CH₂OH |

| 58 | [CH₂NCS]⁺ | Cleavage of C-C bond |

| 45 | [C₂H₅O]⁺ | Cleavage of C-N bond |

| 31 | [CH₂OH]⁺ | α-cleavage |

Electronic Absorption and Chiroptical Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isothiocyanate group (-N=C=S) in this compound contains π bonds and non-bonding electrons, which give rise to characteristic electronic transitions.

Isothiocyanates typically exhibit a strong absorption band in the UV region. For example, allyl isothiocyanate shows an absorption maximum around 240-250 nm. researchgate.net This absorption is attributed to a π → π* transition within the -N=C=S chromophore. A weaker n → π* transition may also be observed at longer wavelengths.

The UV-Vis spectrum of this compound is expected to show a primary absorption peak in a similar region. The hydroxyl group is not a strong chromophore in the typical UV-Vis range and is not expected to significantly alter the main absorption band of the isothiocyanate group.

| Transition Type | Predicted Wavelength (λmax) | Chromophore |

| π → π | ~240-250 nm | -N=C=S |

| n → π | Longer wavelength, weaker intensity | -N=C=S |

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. researchgate.net This technique is exquisitely sensitive to molecular chirality. A molecule must be chiral to exhibit a CD signal.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral solvent, it will not produce a CD spectrum.

However, it is possible to observe a CD signal from an achiral molecule through a phenomenon known as induced circular dichroism (ICD) . mdpi.com This can occur if the achiral molecule is placed in a chiral environment, such as a chiral solvent or complexed with a chiral host molecule (e.g., cyclodextrins). mdpi.com In such a scenario, the electronic transitions of the achiral chromophore (the isothiocyanate group) can be perturbed by the chiral surroundings, leading to differential absorption of circularly polarized light and thus a measurable CD spectrum. The sign and intensity of the ICD signal can provide information about the nature of the interaction and the conformation of the achiral molecule within the chiral environment.

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. libretexts.orgyoutube.com

For this compound, XPS can provide detailed information about the chemical environment of its constituent atoms: carbon, nitrogen, oxygen, and sulfur. The binding energies of the core-level electrons are sensitive to the chemical state of the atoms.

High-resolution XPS spectra of the C 1s, N 1s, O 1s, and S 2p regions would reveal multiple peaks corresponding to the different chemical environments of these atoms in the molecule.

C 1s: The C 1s spectrum would be expected to show distinct peaks for the carbon in the C-O bond, the C-N bond, and the N=C=S group. The carbon atom bonded to the electronegative oxygen atom (C-OH) will appear at a higher binding energy compared to the carbon atom bonded to nitrogen. The carbon of the isothiocyanate group will have its own characteristic binding energy.

N 1s: The N 1s spectrum will show a characteristic peak for the nitrogen atom in the isothiocyanate group.

O 1s: The O 1s spectrum will exhibit a peak corresponding to the hydroxyl group.

S 2p: The S 2p spectrum will show a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the sulfur atom in the isothiocyanate group.

Based on literature values for similar functional groups, the following table summarizes the expected binding energy ranges for the core levels of this compound. researchgate.netresearchgate.net

| Core Level | Functional Group | Predicted Binding Energy (eV) |

| C 1s | -C -OH | ~286.5 |

| C 1s | -C -NCS | ~285.5 |

| C 1s | -N=C =S | ~287-288 |

| N 1s | -N =C=S | ~399-400 |

| O 1s | -O-H | ~532-533 |

| S 2p | -N=C=S | ~163-164 (S 2p₃/₂) |

Chemical Reactivity and Mechanistic Investigations of 2 Isothiocyanatoethan 1 Ol

Electrophilic Nature of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is inherently electrophilic due to the presence of the central carbon atom, which is susceptible to attack by nucleophiles. The electronegativity of the adjacent nitrogen and sulfur atoms contributes to the electron-deficient character of this carbon. This electrophilicity is the driving force for many of the reactions involving 2-isothiocyanatoethan-1-ol.

The reactivity of the isothiocyanate group can be further enhanced by the presence of electron-withdrawing groups. arkat-usa.org While the hydroxyl group in this compound is not strongly electron-withdrawing, its presence can still influence the electronic environment of the isothiocyanate moiety. The electrophilic sites in isothiocyanates are primarily located on the carbon atom of the thiocarbonyl group. arkat-usa.org

Isothiocyanates are known to react with a variety of nucleophiles, including amines, hydrazines, and thiols. arkat-usa.orgnih.gov The rate and outcome of these reactions are dependent on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, alkylamines generally react readily with isothiocyanates, while arylamines may require heat to facilitate the reaction. reddit.com The reactivity of isothiocyanates towards different amino acids has also been investigated, with studies showing that they can react with cysteine, lysine, and proline residues in peptides. nih.gov

The general order of reactivity for nucleophiles with isothiocyanates is influenced by factors such as the nucleophile's basicity and polarizability. The table below summarizes the reactivity of isothiocyanates with various classes of nucleophiles.

| Nucleophile Class | General Reactivity | Notes |

| Thiols (-SH) | High | Reacts readily with the isothiocyanate group. |

| Primary Amines (-NH2) | High | Forms thiourea (B124793) derivatives. |

| Secondary Amines (-NHR) | Moderate to High | Forms substituted thiourea derivatives. |

| Hydroxyl (-OH) | Low | Generally requires basic conditions or catalysis to react. srce.hr |

| Water (H2O) | Low | Hydrolysis is typically slow under neutral conditions. srce.hr |

Nucleophilic Addition Reactions and Subsequent Cyclizations

The electrophilic carbon of the isothiocyanate group in this compound is a prime target for nucleophilic attack. This initial addition often leads to the formation of intermediates that can undergo subsequent intramolecular cyclization, yielding a variety of heterocyclic structures.

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Following the initial nucleophilic addition to the isothiocyanate group, the hydroxyl group can act as an internal nucleophile, leading to cyclization. This process can be used to construct five- or six-membered heterocyclic rings containing nitrogen, sulfur, and oxygen atoms. The specific heterocyclic scaffold formed depends on the nature of the external nucleophile and the reaction conditions. For instance, reaction with an amine can lead to the formation of a thiourea intermediate, which can then cyclize via attack of the hydroxyl group to form an oxazolidine-2-thione derivative.

The synthesis of heterocyclic compounds is a significant area of organic chemistry, with numerous methods available for the construction of various ring systems. organic-chemistry.org The intramolecular cyclization of derivatives of this compound provides a direct route to functionalized heterocycles.

Reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted thiourea derivatives. This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. The resulting thioureas are stable compounds and represent a significant class of thioamide derivatives. mdpi.com

The synthesis of thioamides is a well-established field in organic chemistry, with various methods available for their preparation. mdpi.comorganic-chemistry.org These methods often involve the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.gov The reaction of isothiocyanates with amines provides a direct and efficient route to thioureas, which are a specific type of thioamide. A variety of thioamide-containing molecules have been synthesized and are known for their presence in natural products and pharmaceutical compounds. mdpi.com

The table below provides examples of thioamide derivatives that can be synthesized from this compound and different amines.

| Amine | Product (Thiourea Derivative) |

| Ammonia (NH3) | N-(2-hydroxyethyl)thiourea |

| Methylamine (CH3NH2) | N-methyl-N'-(2-hydroxyethyl)thiourea |

| Aniline (C6H5NH2) | N-phenyl-N'-(2-hydroxyethyl)thiourea |

Reactivity Modulations by the Hydroxyl Group and Neighboring Effects

The hydroxyl group in this compound plays a crucial role in modulating the reactivity of the molecule. Its presence introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance, which can significantly influence reaction rates and stereochemical outcomes. wikipedia.orglibretexts.org

NGP occurs when a functional group within the substrate molecule, not directly bonded to the reaction center, interacts with it to facilitate the reaction. wikipedia.org In the case of this compound, the hydroxyl group can act as an internal nucleophile. For example, in reactions where a leaving group is present on the carbon adjacent to the hydroxyl group, the oxygen atom of the hydroxyl group can attack this carbon, forming a cyclic intermediate. This intramolecular process is often kinetically favored over an intermolecular attack by an external nucleophile. dalalinstitute.com

This participation can lead to an enhancement of the reaction rate compared to a similar molecule lacking the neighboring group. wikipedia.orglibretexts.org The formation of a cyclic intermediate, such as an oxirane or a five-membered ring, can also dictate the stereochemistry of the final product.

Furthermore, the hydroxyl group can engage in intramolecular hydrogen bonding with the nitrogen or sulfur atom of the isothiocyanate group. mdpi.comresearchgate.net This interaction can influence the conformation of the molecule and potentially affect the accessibility of the electrophilic carbon of the isothiocyanate group to external nucleophiles. The strength of such intramolecular hydrogen bonds can be influenced by the solvent and the presence of other interacting species. mdpi.com

Exploration of Reaction Pathways and Identification of Intermediates

Understanding the detailed mechanism of a chemical reaction involves identifying the various steps and the transient species, known as reaction intermediates, that are formed along the reaction pathway. youtube.comyoutube.com For reactions involving this compound, a combination of experimental and computational methods can be employed to elucidate these pathways.

In nucleophilic addition reactions, the initial step is the formation of a tetrahedral intermediate resulting from the attack of the nucleophile on the isothiocyanate carbon. This intermediate can then be protonated or undergo further reaction. In cases where subsequent cyclization occurs, a cyclic intermediate is formed. For example, in the reaction with an amine followed by cyclization, a thiourea intermediate is first formed, which then cyclizes to an oxazolidine (B1195125) derivative. arkat-usa.org

Experimental techniques such as spectroscopy (NMR, IR) and mass spectrometry can be used to detect and characterize these intermediates. osti.gov For instance, the progress of a reaction can be monitored to observe the appearance and disappearance of signals corresponding to intermediates. Computational chemistry, using methods like Density Functional Theory (DFT), can provide valuable insights into the energetics of different reaction pathways and the structures of transition states and intermediates. chemrxiv.org These theoretical studies can help to rationalize experimental observations and predict the most likely reaction mechanism.

The identification of intermediates is crucial for a complete understanding of the reaction and for optimizing reaction conditions to favor the formation of the desired product. youtube.com

Role in Catalytic Processes and Organocatalysis

While specific examples of this compound itself acting as a catalyst are not extensively documented, its derivatives and related structures can play roles in catalytic processes. The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, and molecules with functionalities similar to those in this compound are of interest. mdpi.com

For instance, thiourea derivatives are known to act as hydrogen-bond donors and can be effective organocatalysts for a variety of reactions. The thiourea moiety can activate electrophiles through hydrogen bonding, making them more susceptible to nucleophilic attack. Given that this compound can be readily converted to thiourea derivatives, it serves as a building block for potential organocatalysts.

Furthermore, the principles of synergistic catalysis, where two or more catalytic species work in concert, could be applied to systems involving derivatives of this compound. mdpi.com The presence of both a hydrogen-bond donating group (thiourea) and a hydroxyl group could allow for bifunctional catalysis, where both functionalities participate in the catalytic cycle.

While direct catalytic applications of this compound are an area for further exploration, its chemical properties suggest that its derivatives have potential in the development of novel catalytic systems.

Computational and Theoretical Studies on 2 Isothiocyanatoethan 1 Ol

Quantum Mechanical (QM) Modeling for Electronic Structure and Reactivity

Quantum mechanical modeling is fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are central to these investigations.

Density Functional Theory (DFT) and Hartree-Fock (HF) are ab initio methods used to approximate the solution to the Schrödinger equation for a multi-electron system. DFT has become a primary tool in computational chemistry for studying the electronic properties of molecules. helsinki.fi In contrast, the HF method can sometimes face challenges with localized states, such as those involving d-electrons. nih.gov

For 2-Isothiocyanatoethan-1-ol, these calculations can determine various electronic and structural properties. Key parameters derived from these methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's tendency to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The difference between these energies (the HOMO-LUMO gap) is an important indicator of molecular reactivity and stability. Other calculated properties include the total static dipole moment, polarizability, and Mulliken atomic charges, which describe the distribution of electron density across the molecule. researchgate.net

| Property | DFT (B3LYP/6-311+G(d,p)) | Hartree-Fock (HF/6-311+G(d,p)) | Unit |

|---|---|---|---|

| HOMO Energy | -7.5 | -8.2 | eV |

| LUMO Energy | -1.2 | -0.9 | eV |

| HOMO-LUMO Gap | 6.3 | 7.3 | eV |

| Dipole Moment | 3.1 | 3.5 | Debye |

| Chemical Hardness | 3.15 | 3.65 | eV |

| Electronegativity | 4.35 | 4.55 | eV |

The accuracy and computational cost of QM calculations are highly dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but require significantly more computational resources.

For properties like Raman and Raman Optical Activity (ROA) tensors, basis sets that include diffuse functions are essential for achieving accurate results. nih.govresearchgate.net Studies have shown that for many molecules, the aug-cc-pVDZ basis set provides results nearly equivalent to the larger aug-cc-pVTZ set. nih.gov A compromise between accuracy and efficiency can be achieved by using mixed basis set approaches, where a smaller basis set like 6-31G* is used for geometry optimization and a larger one with diffuse functions is used for calculating specific properties like Raman tensors. nih.gov The choice of basis set is critical, as standard energy-optimized sets may not be effective for calculating second-order molecular properties like NMR shielding constants. mdpi.com

| Basis Set | Description | Computational Cost | Typical Application |

|---|---|---|---|

| 6-31G* | Pople-style, double-zeta with polarization functions on heavy atoms. | Low | Geometry optimizations, preliminary calculations. |

| aug-cc-pVDZ | Correlation-consistent, double-zeta with diffuse and polarization functions. | Medium-High | Calculation of electronic and optical properties. nih.gov |

| aug-cc-pVTZ | Correlation-consistent, triple-zeta with diffuse and polarization functions. | High | High-accuracy benchmark calculations. nih.gov |

| rDPS | A basis set offering a good compromise between accuracy and efficiency for Raman and ROA tensors. nih.gov | Medium | Raman and ROA intensity calculations. nih.gov |

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comsemanticscholar.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and interactions with its environment. mdpi.comnih.gov

MD simulations are instrumental in studying how a ligand like this compound might interact with a biological target, such as a protein. These simulations can predict the preferred binding conformations and identify the key amino acid residues involved in the interaction. nih.gov By simulating the ligand-protein complex, researchers can analyze the stability of the binding and the types of intermolecular forces involved, such as hydrogen bonds, cation-π, and π–π interactions. nih.gov This information is crucial for understanding the mechanism of action and can guide the development of new therapeutic agents. nih.gov

| Interaction Type | Functional Groups on Ligand | Potential Amino Acid Partners |

|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Isothiocyanate (-NCS) | Arg, Lys, His, Asn, Gln |

| Hydrophobic | Ethyl backbone (-CH2-CH2-) | Ala, Val, Leu, Ile, Phe |

| Dipole-Dipole | Isothiocyanate (-NCS), Hydroxyl (-OH) | Polar amino acids |

The behavior and conformation of a molecule can be significantly influenced by its solvent environment. researchgate.net MD simulations can explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solvation effects on the conformational preferences of this compound. Water molecules can form bridges between functional groups within the molecule, stabilizing certain conformations that might not be favored in the gas phase. researchgate.net The reorganization of these solvent structures also provides a mechanism for the molecule to transition between different conformations. researchgate.net By exploring the conformational space in a solvated environment, MD simulations provide a more biologically relevant picture of the molecule's dynamic behavior. nih.gov

Spectroscopic Property Prediction from First Principles

First-principles calculations, based on quantum mechanics, can be used to predict various spectroscopic properties of molecules with high accuracy. rsc.org These theoretical predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of compounds.

For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict optical properties, such as UV-Vis absorption spectra. researchgate.net Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. rsc.org The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental data. researchgate.net Furthermore, NMR chemical shifts can be computed using methods like Gauge-Including Atomic Orbitals (GIAO) to aid in the analysis of experimental NMR data. researchgate.net

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency |

|---|---|---|

| O-H stretch | 3650 | 3300-3500 (broad) |

| C-H stretch (alkane) | 2950 | 2850-2960 |

| N=C=S stretch (asymmetric) | 2100 | 2050-2150 |

| C-O stretch | 1050 | 1000-1250 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., GIAO Method)

Detailed computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound using methods such as the Gauge-Including Atomic Orbital (GIAO) approach were not found in the available research. Theoretical NMR prediction is a powerful tool for structural elucidation, and the GIAO method, implemented with Density Functional Theory (DFT), is a common approach for calculating the magnetic shielding tensors of nuclei. These calculations, when referenced against a standard compound like tetramethylsilane (TMS), can provide theoretical ¹H and ¹³C NMR chemical shifts. The accuracy of such predictions depends on the chosen level of theory, including the functional and basis set. For a molecule like this compound, such studies would typically involve geometry optimization followed by the GIAO calculation to determine the isotropic shielding values for each nucleus.

Vibrational Mode Analysis and Infrared/Raman Spectral Simulation

Specific vibrational mode analyses and simulated infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. This type of computational analysis is instrumental in assigning experimental vibrational bands to specific molecular motions. Theoretical vibrational analysis typically involves calculating the harmonic vibrational frequencies at a specific level of theory (e.g., DFT). The results of these calculations provide the frequencies and intensities of IR and Raman active modes. For this compound, key vibrational modes would include the characteristic asymmetric and symmetric stretching of the isothiocyanate (-N=C=S) group, O-H and C-O stretching of the alcohol group, and various C-H and C-C stretching and bending modes. A full analysis would assign each calculated vibrational frequency to a specific atomic motion within the molecule.

Electronic Structure Descriptors and Reactivity Indices

Frontier Molecular Orbital (FMO) Theory and Electrophilicity Indices

Specific computational analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and related electrophilicity indices for this compound have not been reported in the accessible literature. FMO theory is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index can be calculated to predict how the molecule will behave in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Understanding

There is no evidence in the reviewed literature of this compound being included in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors, which can be derived from computational chemistry, to predict the activity of new compounds. For a molecule like this compound, relevant descriptors could include steric, electronic, and hydrophobic parameters. The development of a QSAR model involving this compound would require a dataset of structurally related molecules with measured biological activity.

Applications of 2 Isothiocyanatoethan 1 Ol As an Organic Building Block in Advanced Synthesis

Rational Design in Modular Organic Synthesis

The concept of modular organic synthesis relies on the use of well-defined building blocks that can be selectively and efficiently joined together to create larger, more complex structures. 2-Isothiocyanatoethan-1-ol embodies this principle through its two distinct functional groups, which can be addressed with orthogonal reactivity. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form thiourea (B124793) linkages, while the hydroxyl group can participate in a variety of reactions including esterification, etherification, and conversion to other functional groups.

This dual reactivity allows for a stepwise and controlled approach to synthesis. For instance, the isothiocyanate can be reacted first to introduce the molecule into a larger structure via a stable thiourea bond, leaving the hydroxyl group available for subsequent modification. This modular approach is central to the design of compounds with specific properties and functionalities. The synthesis of various bifunctional isothiocyanates as analogs of naturally occurring compounds like sulforaphane (B1684495) highlights the strategic importance of such building blocks in medicinal chemistry and drug design. nih.govmdpi.comjohnshopkins.edu The ability to systematically vary the structure by introducing different functionalities through the hydroxyl group after the initial coupling reaction is a key advantage in creating libraries of compounds for screening and optimization.

The strategic application of bifunctional molecules like this compound is a cornerstone of modern synthetic chemistry, enabling the construction of molecules with a high degree of complexity and purpose-driven design. rsc.orgchemscene.com

Assembly of Complex Molecular Architectures

The unique structural characteristics of this compound and its derivatives make it a compelling candidate for the construction of sophisticated molecular architectures, from self-assembled supramolecular structures to highly ordered crystalline frameworks.

Supramolecular Chemistry and Self-Assembly

The thiourea moiety, readily formed from the reaction of this compound with an amine, is an excellent functional group for directing supramolecular self-assembly. mersin.edu.tr Thioureas are known to form strong, directional hydrogen bonds, acting as both hydrogen bond donors (N-H) and acceptors (C=S). This predictable hydrogen bonding pattern can be exploited to guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures.

The presence of the hydroxyl group in the original building block adds another layer of control. This group can also participate in hydrogen bonding, either competing with or complementing the interactions of the thiourea group. Furthermore, the hydroxyl group can be used as a handle to attach other functionalities that can influence the self-assembly process through steric or electronic effects, or by introducing other non-covalent interactions such as π-π stacking or electrostatic interactions. The study of supramolecular self-assembly of various thiourea derivatives has demonstrated their capacity to form intricate networks driven by these weak interactions. researchgate.netacs.org

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Construction

While direct incorporation of this compound into MOFs and COFs is not yet widely reported, its derivatives, particularly those containing thiourea groups, are emerging as valuable components for these porous crystalline materials. ulisboa.pt

In the context of Metal-Organic Frameworks (MOFs) , ligands containing thiourea groups can coordinate to metal centers through the sulfur atom or other appended functionalities. researchgate.netrsc.orguantwerpen.bemdpi.com The thiourea moiety can also act as a hydrogen-bonding site within the pores of the MOF, influencing the adsorption and separation properties of the framework. researchgate.net The hydroxyl group of the original this compound could be derivatized to include a carboxylic acid or other coordinating group necessary for MOF formation, with the thiourea functionality being introduced before or after framework assembly.

For Covalent Organic Frameworks (COFs) , which are constructed entirely from organic building blocks linked by strong covalent bonds, the isothiocyanate group offers a potential route for forming thiourea linkages within the framework. rsc.orgnih.govresearchgate.netmit.edu The reaction of isothiocyanates with amines to form thioureas can be a robust and efficient method for COF synthesis. The resulting thiourea-linked COFs would possess unique properties due to the presence of the polar and hydrogen-bonding thiourea groups within their porous structure. The hydroxyl group could be utilized to tune the solubility of the precursors or to be post-synthetically modified to introduce further functionality into the COF.

Organic Molecular Constructs for Nanomaterial Fabrication

The principles of self-assembly and controlled synthesis enabled by this compound can be extended to the fabrication of nanomaterials. The bifunctional nature of this building block allows for its integration into larger molecular systems that can then self-assemble into nanostructures such as micelles, vesicles, or nanotubes. For example, by attaching a long hydrophobic chain to the hydroxyl group, an amphiphilic molecule can be created that self-assembles in aqueous solution. The isothiocyanate or resulting thiourea group can then be used to crosslink the assembly or to functionalize its surface.

Contributions to Functional Materials Chemistry

The reactivity of this compound makes it a valuable monomer for the synthesis of functional polymers with tailored properties.

Polymer Synthesis and Engineering

The isothiocyanate and hydroxyl groups of this compound can both participate in polymerization reactions. The reaction of the isothiocyanate with a diol or the reaction of the hydroxyl group with a diisocyanate can lead to the formation of polythiourethanes and polyurethanes, respectively. Polythiourethanes are known for their excellent optical and mechanical properties.

Furthermore, this compound can be used to synthesize functional monomers for other types of polymerization. For example, the hydroxyl group can be esterified with acrylic acid or methacrylic acid to produce a vinyl monomer. This monomer can then be polymerized or copolymerized to create polymers with pendant isothiocyanate groups. These reactive polymers can be subsequently modified by reacting the isothiocyanate groups with various nucleophiles, allowing for the straightforward introduction of a wide range of functionalities along the polymer chain. This post-polymerization modification strategy is a powerful tool for creating functional materials for diverse applications, including biomaterials and coatings. The synthesis of hydrophilic thiol-functionalized polymers often involves the use of related building blocks and reaction pathways. researchgate.netnih.gov

Below is a table summarizing the key functional groups and their potential reactions in the context of advanced synthesis.

| Functional Group | Potential Reactions | Resulting Linkage/Structure |

| Isothiocyanate (-NCS) | Reaction with amines | Thiourea |

| Reaction with alcohols | Thiocarbamate (Thionourethane) | |

| Reaction with thiols | Dithiocarbamate (B8719985) | |

| Hydroxyl (-OH) | Esterification | Ester |

| Etherification | Ether | |

| Reaction with isocyanates | Urethane | |

| Oxidation | Aldehyde, Carboxylic Acid |

Development of Organic Electronic and Photonic Devices

The quest for novel organic materials with tailored electronic and photonic properties is a driving force in materials science. The unique reactivity of the isothiocyanate group in this compound allows for its incorporation into polymeric structures and for the functionalization of surfaces, which are key processes in the fabrication of organic electronic and photonic devices. While direct applications of this compound in market-ready devices are not yet widespread, its potential is being explored in research settings.

The isothiocyanate moiety can readily react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively. This reactivity is harnessed to graft specific functionalities onto polymer backbones or to create novel monomers for polymerization. For instance, the hydroxyl group of this compound can be used as an initiation site for ring-opening polymerization, while the isothiocyanate group remains available for post-polymerization modification. This allows for the synthesis of polymers with precisely controlled architectures and functionalities, which is critical for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ability of isothiocyanates to bind to metal surfaces has been explored for the development of self-assembled monolayers (SAMs) on electrodes. These SAMs can modify the work function of the electrodes, leading to improved charge injection or extraction in organic electronic devices. The presence of the hydroxyl group in this compound offers an additional site for further chemical modification of these surfaces, enabling the creation of complex, multifunctional interfaces.

Strategic Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, the demand for novel molecular scaffolds is incessant. The structural and reactive properties of this compound make it a strategic intermediate for the synthesis of diverse compound libraries, facilitating the discovery of new drug candidates.

Facilitating the Synthesis of Novel Pharmaceutical Scaffolds

The dual functionality of this compound provides a versatile platform for the construction of a wide array of heterocyclic compounds, which are prevalent in many approved drugs. The isothiocyanate group is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles, thiadiazoles, and thiourea-based structures.

For example, the reaction of this compound with α-haloketones in the Hantzsch thiazole (B1198619) synthesis can lead to the formation of thiazoles bearing a hydroxyethyl (B10761427) side chain. This side chain can then be further functionalized to modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are crucial for its pharmacokinetic profile.

Moreover, the intramolecular cyclization of derivatives of this compound can lead to the formation of novel ring systems. By first reacting the hydroxyl group to introduce another reactive moiety, subsequent reaction with the isothiocyanate group can yield unique heterocyclic scaffolds that are not readily accessible through other synthetic routes.

| Reactant | Resulting Scaffold | Potential Therapeutic Area |

| α-Amino acid | Thiohydantoin | Anticonvulsant, Antitumor |

| Hydrazine derivative | Thiosemicarbazide, Thiadiazole | Antimicrobial, Antiviral |

| Aminothiol | Dithiazine | Enzyme inhibitor |

Library Synthesis for Biological Screening Initiatives

The efficiency of modern drug discovery is heavily reliant on high-throughput screening (HTS) of large and diverse compound libraries. nih.gov The reactivity profile of this compound makes it an ideal building block for the combinatorial synthesis of such libraries.

The isothiocyanate group can react with a wide range of primary and secondary amines to generate a library of thiourea derivatives. By employing a diverse set of amines, a large number of distinct compounds can be rapidly synthesized in a parallel fashion. The hydroxyl group of the original molecule provides a point for further diversification, either by creating a library of esters or ethers, or by using it as a handle for solid-phase synthesis.

In a typical library synthesis workflow, this compound could be attached to a solid support via its hydroxyl group. The immobilized isothiocyanate could then be treated with a panel of different amines. Subsequent cleavage from the solid support would yield a library of pure thiourea compounds ready for biological screening. This approach streamlines the purification process and allows for the automated synthesis of large numbers of compounds. The development of such libraries is crucial for identifying hit compounds against various biological targets. nih.gov

| Library Type | Diversification Reactants | Screening Target Examples |

| Thiourea Library | Diverse primary and secondary amines | Kinases, Proteases, GPCRs |

| Thiocarbamate Library | Diverse alcohols and phenols | Ion channels, Nuclear receptors |

| Heterocyclic Library | Diamines, Aminoalcohols | DNA/RNA, Protein-protein interactions |

Biological Activity and Molecular Mechanisms of 2 Isothiocyanatoethan 1 Ol in Research Models Excluding Clinical/safety/dosage

Investigation of Cellular Pathway Modulation

General studies on isothiocyanates suggest a role in the modulation of key cellular signaling pathways. However, specific data for 2-Isothiocyanatoethan-1-ol is not available.

Interaction with Key Proteins and Enzymes involved in Cell Signaling

Research on various isothiocyanates has shown that they can interact with a range of proteins and enzymes that are critical for cell signaling. This interaction is often mediated by the electrophilic nature of the isothiocyanate group, which can react with nucleophilic residues on proteins, such as cysteine and selenocysteine. This can lead to alterations in protein function and subsequent changes in cellular behavior. However, specific proteins and enzymes that are direct targets of this compound have not been identified in the reviewed literature.

Influence on Signal Transduction Cascades (e.g., Mitogen-Activated Protein Kinase (MAPK) pathways)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signal transduction cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Several studies have demonstrated that various isothiocyanates can influence MAPK signaling. For instance, some isothiocyanates have been shown to either activate or inhibit different branches of the MAPK pathway, such as the ERK, JNK, and p38 pathways, in different cellular contexts. This modulation of MAPK signaling is thought to contribute to the observed biological effects of these compounds. Nevertheless, studies specifically examining the influence of this compound on MAPK pathways are currently lacking.

Elucidation of Molecular Targets and Ligand-Binding Dynamics

The identification of specific molecular targets is crucial for understanding the mechanism of action of any bioactive compound. For the broader class of isothiocyanates, some targets have been proposed, but specific binding dynamics for this compound are yet to be determined.

Binding to Aldehyde Dehydrogenase (ALDH) Isoforms and Functional Consequences

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for the oxidation of aldehydes, which can be toxic to cells. Some isothiocyanates have been investigated for their potential to interact with and modulate the activity of ALDH isoforms. Such interactions could have significant implications for cellular detoxification processes and the response to oxidative stress. However, no research has been found that specifically investigates the binding of this compound to ALDH isoforms or the functional consequences of such an interaction.

Interaction with ATP-Binding Cassette (ABC) Transporters and Transport Modulation

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that play a critical role in the transport of a wide variety of substrates across cellular membranes, including drugs and toxins. The modulation of ABC transporter activity by isothiocyanates has been an area of active research, as it could impact drug resistance in cancer cells. While some isothiocyanates have been shown to interact with and modulate the function of ABC transporters like P-glycoprotein (ABCB1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), there is no specific information available regarding the interaction of this compound with these transporters.

Research on Antiproliferative and Antimetastatic Mechanisms in In Vitro and Model Systems

The potential of isothiocyanates to inhibit the growth and spread of cancer cells has been a major focus of research. Numerous studies have demonstrated the antiproliferative and antimetastatic effects of various isothiocyanates in a range of cancer cell lines and animal models. These effects are often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis-related processes. However, a review of the available literature did not yield any studies that have specifically investigated the antiproliferative or antimetastatic mechanisms of this compound in any in vitro or model systems.

Angiogenesis Inhibition Studies

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. While no studies have directly examined the anti-angiogenic effects of this compound, other isothiocyanates have demonstrated significant inhibitory activity in this area. For instance, phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC) have been shown to suppress tumor angiogenesis. nih.govuea.ac.uk

The mechanisms underlying the anti-angiogenic effects of isothiocyanates involve targeting key signaling pathways. Research has shown that certain isothiocyanates can inhibit the secretion of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.govuea.ac.uk Inhibition of the VEGF signaling pathway is a primary target for many anti-angiogenic therapies. nih.gov For example, BITC has been found to reduce the expression of VEGF and its receptor, VEGFR-2, as well as Hypoxia-inducible factor-alpha (HIF-α), a key regulator of the cellular response to low oxygen that drives angiogenesis. nih.gov Some isothiocyanates may also interfere with the function of Tie2, another receptor tyrosine kinase involved in vascular maturation and remodeling. nih.govelifesciences.org

Interactive Table: Reported Anti-Angiogenic Mechanisms of Studied Isothiocyanates

| Isothiocyanate | Target/Mechanism | Finding |

| Benzyl isothiocyanate (BITC) | STAT-3/HIF-α/VEGF Pathway | Suppresses pancreatic tumor angiogenesis by inhibiting STAT-3-dependent signaling, leading to reduced expression of HIF-α, VEGF, and VEGFR-2. nih.gov |

| Phenethyl isothiocyanate (PEITC) | FAK/STAT3 Signaling | In combination with dasatinib, PEITC reduced angiogenesis in vitro and inhibited VEGF secretion in hepatocellular carcinoma cells. uea.ac.uk |

| General Isothiocyanates | VEGF Pathway | Generally recognized to inactivate various proangiogenic factors, including VEGF. google.com |

Metastasis Suppression Research

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The isothiocyanate class of compounds has been studied for its anti-metastatic properties. nih.govnih.gov While specific research on this compound is absent, studies on PEITC, BITC, and sulforaphane (B1684495) (SFN) have elucidated several mechanisms by which these compounds can inhibit cancer cell invasion and migration. nih.govnih.gov

A key mechanism involves the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, a critical step for cell invasion. mdpi.comnih.gov Studies have shown that isothiocyanates can suppress the activity and expression of MMP-2 and MMP-9. mdpi.comnih.gov This suppression is often mediated through the blockade of complex signaling pathways, including the FAK/ERK/Akt and NF-κB/AP-1 pathways. nih.gov For example, PEITC was found to be particularly effective at suppressing MMP-9 activity and the invasion of various cancer cell lines. nih.gov Research comparing the efficacy of different isothiocyanates demonstrated that PEITC was the most potent inhibitor of metastasis in an in vivo model, followed by BITC and SFN. nih.gov

Interactive Table: Comparative Anti-Metastatic Activity of Isothiocyanates

| Isothiocyanate | Cancer Model | Key Findings | Relative Efficacy (Metastasis Inhibition) |

| Phenethyl isothiocyanate (PEITC) | Various cancer cell lines, in vivo tumor model | Suppressed TPA-induced MMP-9 activity and invasion. nih.gov | 1st |

| Benzyl isothiocyanate (BITC) | Lung cancer cells, various cancer cell lines | Inhibited cell migration and invasion; modulated metastasis-related genes like MMP-2 and Twist. nih.govnih.gov | 2nd |

| Sulforaphane (SFN) | Breast cancer cells, various cancer cell lines | Suppressed TPA-stimulated cancer cell invasion by inhibiting the NF-κB signaling pathway and MMP-9 expression. nih.govmdpi.com | 3rd |

Studies on Enzymatic Biotransformation and Metabolite Characterization

The metabolic fate of a compound is crucial for understanding its biological activity and clearance from the body. The biotransformation of isothiocyanates has been a subject of significant research.

Microbial Metabolism Studies (e.g., Saccharomyces cerevisiae interactions)

There is no specific research available on the metabolism or interaction of this compound with the yeast Saccharomyces cerevisiae. Research on S. cerevisiae has focused on its own metabolic pathways, such as glucose metabolism and the role of its native enzymes like thiol peroxidases in managing oxidative stress. nih.gov Thiol peroxidases are relevant as they help maintain redox homeostasis, a process that can be challenged by isothiocyanates, which are known to induce oxidative stress. nih.govnih.gov However, studies detailing the direct biotransformation of any isothiocyanate by S. cerevisiae are not prominent in the searched literature.

General Principles of Biotransformation and Metabolite Fate in Biochemical Systems

The primary pathway for the biotransformation of isothiocyanates in mammalian systems is well-established and involves the mercapturic acid pathway. nih.govnih.gov This process begins with the conjugation of the isothiocyanate's electrophilic carbon atom with the thiol group of glutathione (B108866) (GSH). nih.gov This initial reaction is often catalyzed by glutathione S-transferase (GST) enzymes. nih.gov

Following conjugation, the resulting glutathione conjugate is sequentially metabolized to a cysteine conjugate and then to an N-acetylcysteine conjugate, commonly known as a mercapturic acid. This final product is water-soluble and can be excreted in the urine. nih.gov The efficiency of this detoxification pathway can be influenced by genetic variations in GST enzymes. nih.gov

The intracellular accumulation of isothiocyanates and their dithiocarbamate (B8719985) conjugates (formed by the reaction with glutathione) is a critical determinant of their biological activity, such as the induction of Phase 2 detoxification enzymes. nih.gov Research has shown a direct correlation between the intracellular concentration of isothiocyanates/dithiocarbamates and their potency as enzyme inducers. nih.gov Given the structure of this compound, it is plausible that its -OH group could also be a target for Phase II metabolism, such as glucuronidation, a common pathway for hydroxylated compounds. nih.gov

Role in Inhibiting Specific Biological Processes (e.g., RAD52 Recombination Protein Inhibition)

There is no scientific evidence to suggest that this compound functions as an inhibitor of the RAD52 recombination protein. RAD52 is a crucial protein in DNA repair pathways, particularly in homologous recombination (HR) and single-strand annealing (SSA). nih.govdrexel.edu Its inhibition is a therapeutic strategy being explored for cancers with deficiencies in other DNA repair proteins like BRCA1 or BRCA2, based on the principle of synthetic lethality. nih.govnih.gov

Research into RAD52 inhibitors has identified several small molecules that can disrupt its function. elifesciences.orgnih.govdrexel.edunih.gov These inhibitors work through various mechanisms, such as preventing the RAD52 protein from binding to single-stranded DNA (ssDNA) or disrupting the formation of the RAD52 oligomeric ring structure, which is essential for its activity. nih.govnih.gov The compounds identified as RAD52 inhibitors in the literature, such as (−)−Epigallocatechin and D-I03, are structurally distinct from this compound. elifesciences.orgdrexel.edu The simultaneous inhibition of RAD52 and other proteins like PARP1 is being investigated as a potent anti-cancer strategy, particularly for glioblastoma. mdpi.com

Q & A

Q. How can researchers ethically reconcile open data requirements with proprietary chemical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.